N-Hydroxy-L-methioninamide
Overview
Description
N-Hydroxy-L-methioninamide (NHMA) is a synthetic organic compound with the molecular formula C5H12N2O2S . It has gained attention due to its potential pharmaceutical and industrial applications.
Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The average mass is 164.226 Da .Chemical Reactions Analysis
This compound, like other N-Hydroxy compounds, can be further functionalized . Flavin-dependent N-hydroxylating enzymes play a major role in this process, leading to the production of secondary metabolites .Physical And Chemical Properties Analysis
Peptides harboring main-chain N-Hydroxy groups, like this compound, exhibit unique conformational preferences and biological activities . These properties can dramatically alter the conformational and physiochemical properties of native sequences .Scientific Research Applications
Methionine Metabolism and Enzymatic Activities
- Enzymatic Reactions : L-Methionine sulfoximine, a closely related compound, is involved in various enzymatic reactions that could be relevant to understanding the metabolism of methionine and its derivatives. These reactions include conversions to alpha-imino and alpha-keto acids, highlighting the complex biochemical pathways methionine derivatives partake in (Cooper, Stephani, & Meister, 1976).
Biochemical Applications and Nutritional Value
- Nutritional Supplements : Methionine, through its analogs like DL-2-hydroxy-4-(methylthio)butanoic acid (HMB), is used as a dietary supplement in poultry nutrition. Its metabolism to L-methionine and subsequent conversion to other sulfur-containing amino acids demonstrates its value in enhancing nutritional profiles (Martín-Venegas, Geraert, & Ferrer, 2006).
Protective Effects in Biological Systems
- Antioxidant Properties : Studies have shown that methionine and its analogs can offer protective effects against oxidative stress. For example, L-methionine has been observed to protect against oxidative stress and mitochondrial dysfunction in an in vitro model of Parkinson’s disease, suggesting its potential for preventing neurodegenerative processes (Catanesi et al., 2021).
Future Directions
N-Hydroxy-L-methioninamide, like other N-Hydroxy compounds, has potential pharmaceutical and industrial applications. The use of flavin-dependent N-hydroxylating enzymes in the production of these compounds is a promising area of research . Further studies could focus on improving the efficiency of these enzymes and expanding their substrate scopes .
Mechanism of Action
Target of Action
N-Hydroxy-L-methioninamide primarily interacts with enzymes such as nitrile hydratase and amidase . These enzymes play a significant role in the degradation of nitriles, which are widespread in the environment due to industrial processes .
Mode of Action
This compound interacts with its targets through a process known as N-hydroxylation . This process involves the activation of molecular oxygen by flavin, heme, or metal cofactor-containing enzymes, which is then transferred to initially obtain N-hydroxy compounds . These compounds can be further functionalized .
Biochemical Pathways
The biochemical pathways affected by this compound involve the degradation of nitriles. Nitriles can be degraded through three pathways: hydrolysis, oxidation, and reduction . Hydrolysis, mediated by nitrilase, nitrile hydratase, and amidase, is the most common way for nitrile degradation .
Result of Action
The result of this compound’s action is the production of N-hydroxy compounds, which can be further functionalized . These compounds play a major role in the production of secondary metabolites, such as siderophores or antimicrobial agents .
Action Environment
The action environment of this compound is largely determined by the presence of nitriles in the environment, which are the primary substrates for the enzymes it interacts with . Environmental factors such as the concentration of nitriles can influence the action, efficacy, and stability of this compound .
properties
IUPAC Name |
(2S)-2-amino-N-hydroxy-4-methylsulfanylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c1-10-3-2-4(6)5(8)7-9/h4,9H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPYBBFSQOFVSZ-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90658135 | |
Record name | N-Hydroxy-L-methioninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90658135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19253-87-3 | |
Record name | N-Hydroxy-L-methioninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90658135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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